テン токсиン

概要

説明

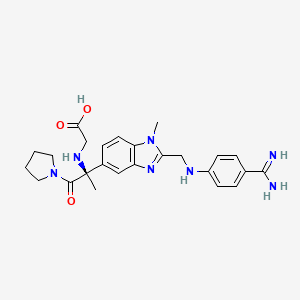

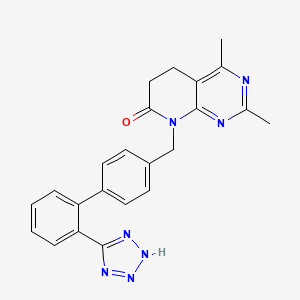

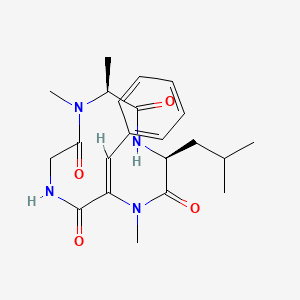

Tentoxinは、植物病原性糸状菌であるAlternaria alternataによって産生される天然の環状テトラペプチドです。 これは、いくつかの発芽中の幼植物でクロロシスを誘発することが知られており、潜在的な天然除草剤となっています . Tentoxinは、1967年にジョージ・テンペルと彼の同僚によって初めて単離され、特徴付けられました .

科学的研究の応用

Tentoxin has several scientific research applications:

作用機序

Tentoxinは、感受性の高い植物種において、葉緑体F1-ATPaseの活性を阻害することでその効果を発揮します。 この阻害は、葉緑体内のエネルギー伝達プロセスを阻害し、植物のクロロシス(黄化)を引き起こします . 分子標的には、F1-ATPase複合体内の特定の酵素部位が含まれ、関連する経路にはATP加水分解とエネルギー変換が含まれます .

類似の化合物:

シクロヘキシミド: Streptomyces griseusによって産生される別の環状ペプチドであり、タンパク質合成の阻害効果で知られています。

バチトラシン: Bacillus subtilisによって産生される環状ペプチド抗生物質であり、細菌の細胞壁合成を阻害するために使用されます。

比較:

生化学分析

Biochemical Properties

Tentoxin interacts with specific components of the cell machinery, demonstrating a very specific interaction with particular biochemical targets . Tentoxin inhibits the F1-ATPase activity of chloroplasts , which is a crucial enzyme in the process of photosynthesis .

Cellular Effects

Tentoxin selectively induces chlorosis in several germinating seedling plants . It interferes with the development of prolamellar bodies and lamellae, resulting in deformed plastids . Tentoxin treatment also leads to an increase in starch content within the plastids .

Molecular Mechanism

Tentoxin’s mechanism of action involves disruption of normal plastid development rather than direct interference with chlorophyll synthesis . Tentoxin inhibits the F1-ATPase activity of chloroplasts . This inhibition disrupts the energy production in the plant cells, leading to the observed effects .

Temporal Effects in Laboratory Settings

Tentoxin’s effects on chlorophyll synthesis and plastid structure have been studied over time in laboratory settings . The toxin interferes with the development of prolamellar bodies and lamellae, leading to deformed plastids .

Metabolic Pathways

Tentoxin is involved in the metabolic pathways that disrupt normal plastid development . Tentoxin’s biosynthesis involves a putative nonribosomal peptide synthetase (NRPS) gene and a cytochrome P450 gene .

Subcellular Localization

Tentoxin’s effects are primarily observed in the chloroplasts of plant cells . Tentoxin inhibits the F1-ATPase activity of chloroplasts, disrupting their normal function

準備方法

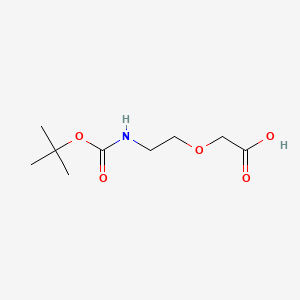

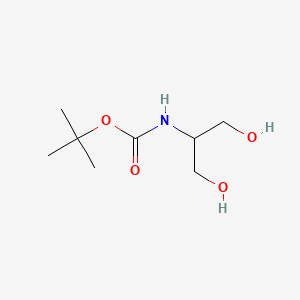

合成経路と反応条件: Tentoxinは、固相ペプチド合成によって合成できます。この合成では、固体樹脂に固定された増殖中のペプチド鎖にアミノ酸を逐次的に付加します。 このプロセスには、不要な反応を防ぐための保護基の使用と、樹脂からのペプチドの最終的な切断が含まれます .

工業生産方法: Tentoxinの工業生産には、制御された環境でのAlternaria alternataの培養が含まれます。 この菌はリン酸塩制限培地で培養され、Tentoxinは有機溶媒を用いて菌糸体から抽出されます . Alternaria alternataのプロトプラストもTentoxinの生産に使用でき、最適な条件は高い収率につながります .

化学反応の分析

反応の種類: Tentoxinは、以下を含むさまざまな化学反応を起こします。

酸化: Tentoxinは、酸化されてジヒドロテン toxinを形成し、これは水素化された前駆体です.

還元: 還元反応は、Tentoxinの環状構造を修飾し、その生物学的活性を変化させる可能性があります.

置換: Tentoxinは置換反応を起こすことができ、その際に特定の官能基が他の官能基に置き換えられ、アナログが形成されます.

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。

還元: 水素化ホウ素ナトリウムと水素化リチウムアルミニウムなどの還元剤が使用されます。

置換: アルキルハライドやアシルクロリドなど、さまざまな試薬が制御された条件下で使用されます。

主要な生成物:

ジヒドロテン toxin: 酸化によって形成されます。

Tentoxin アナログ: 置換反応によって形成されます.

4. 科学研究への応用

Tentoxinは、いくつかの科学研究に応用されています。

類似化合物との比較

Cycloheximide: Another cyclic peptide produced by Streptomyces griseus, known for its inhibitory effects on protein synthesis.

Bacitracin: A cyclic peptide antibiotic produced by Bacillus subtilis, used to inhibit bacterial cell wall synthesis.

Comparison:

特性

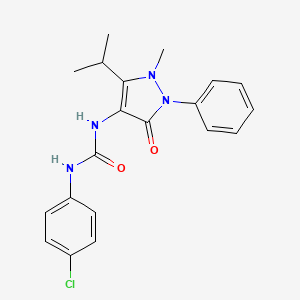

IUPAC Name |

(3S,6S,12Z)-12-benzylidene-1,6,7-trimethyl-3-(2-methylpropyl)-1,4,7,10-tetrazacyclododecane-2,5,8,11-tetrone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N4O4/c1-14(2)11-17-22(30)26(5)18(12-16-9-7-6-8-10-16)21(29)23-13-19(27)25(4)15(3)20(28)24-17/h6-10,12,14-15,17H,11,13H2,1-5H3,(H,23,29)(H,24,28)/b18-12-/t15-,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIIRBDOFKDACOK-LFXZBHHUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC(C(=O)N(C(=CC2=CC=CC=C2)C(=O)NCC(=O)N1C)C)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C(=O)N[C@H](C(=O)N(/C(=C\C2=CC=CC=C2)/C(=O)NCC(=O)N1C)C)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70893264 | |

| Record name | Tentoxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70893264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28540-82-1 | |

| Record name | Tentoxin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028540821 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tentoxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70893264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3S,6S,12Z)-12-benzylidene-1,6,7-trimethyl-3-(2-methylpropyl)-1,4,7,10-tetrazacyclododecane-2,5,8,11-tetrone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TENTOXIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FW4EQ02E0Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-acetyl-6,9,11-trihydroxy-7-[[5-hydroxy-2-(2-hydroxypropyl)-4,10-dimethyl-4,5,6,6a,7,8,10,10a-octahydropyrano[3,4-d][1,3,6]dioxazocin-8-yl]oxy]-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1682927.png)